molecular formula C12H15N3O B15292226 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B15292226
M. Wt: 217.27 g/mol
InChI Key: IBKXZYYAPWTAJB-UHFFFAOYSA-N
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Description

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isobutyl group at position 1, a pyridin-3-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.

For example, the reaction between 3-pyridinecarboxaldehyde and isobutylhydrazine in the presence of a suitable catalyst can yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of a pyrazolone derivative.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include pyrazolone derivatives, hydrazine derivatives, and substituted pyrazoles, each with distinct chemical and physical properties.

Scientific Research Applications

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyridin-3-yl group allows for interactions with nucleophilic sites, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine
  • 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanol
  • 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Uniqueness

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the isobutyl group, pyridin-3-yl group, and hydroxyl group at specific positions on the pyrazole ring differentiates it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-3-yl-1H-pyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)6-11(14-15)10-4-3-5-13-7-10/h3-7,9,14H,8H2,1-2H3

InChI Key

IBKXZYYAPWTAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2=CN=CC=C2

Origin of Product

United States

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